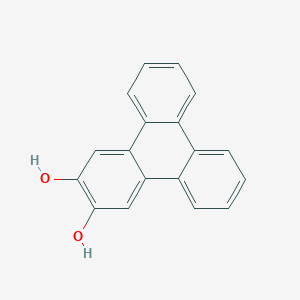
2,3-Dimethoxytriphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxytriphenylene is an organic compound belonging to the class of triphenylene derivatives. Triphenylene compounds are known for their rigid, planar structures and are often used in the study of liquid crystals and organic semiconductors. The presence of methoxy groups at the 2 and 3 positions of the triphenylene core enhances its solubility and modifies its electronic properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxytriphenylene typically involves the photocyclodehydrofluorination (PCDHF) reaction, followed by nucleophilic aromatic substitution (SNAr) reactions. For instance, 1,2,3,4-tetrafluorotriphenylene can be reacted with methanol in the presence of potassium t-butoxide to yield this compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethoxytriphenylene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic core can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other nucleophiles through SNAr reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like alkoxides or amines in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Various substituted triphenylene derivatives.
Scientific Research Applications
2,3-Dimethoxytriphenylene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Mechanism of Action
The mechanism by which 2,3-Dimethoxytriphenylene exerts its effects is primarily through its interactions with other molecules via π-π stacking and hydrogen bonding. The methoxy groups enhance its solubility and facilitate its incorporation into various molecular assemblies. The aromatic core allows for efficient charge transport, making it valuable in electronic applications .
Comparison with Similar Compounds
2,3,6,7,10,11-Hexahydroxytriphenylene: Known for its use in liquid crystal applications.
2,3-Dihydroxytriphenylene: Studied for its biological interactions.
2,3-Diethoxytriphenylene: Used in organic electronics.
Uniqueness: 2,3-Dimethoxytriphenylene stands out due to its specific substitution pattern, which provides a balance between solubility and electronic properties. This makes it particularly useful in applications requiring both high solubility and efficient charge transport .
Properties
Molecular Formula |
C18H12O2 |
|---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
triphenylene-2,3-diol |
InChI |
InChI=1S/C18H12O2/c19-17-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16(15)10-18(17)20/h1-10,19-20H |
InChI Key |
NENKVQXNTYCSNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC(=C(C=C24)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















